molecular formula C31H44N7O19P3S B1248347 trans-Feruloyl-CoA

trans-Feruloyl-CoA

Cat. No. B1248347
M. Wt: 943.7 g/mol
InChI Key: GBXZVJQQDAJGSO-NBXNMEGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Feruloyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of ferulic acid. It derives from a coenzyme A and a ferulic acid. It is a conjugate acid of a feruloyl-CoA(4-).

Scientific Research Applications

Enzymatic Activity and Feruloylation

  • The enzyme feruloyl-CoA:arabinoxylan-trisaccharide O-hydroxycinnamoyl transferase catalyzes the transfer of ferulic acid from Fer-CoA to arabinoxylan-trisaccharide. This process leads to the formation of feruloylated arabinoxylan-trisaccharide, a significant component in the structure of plant cell walls (Yoshida-Shimokawa et al., 2001).

Ferulic Acid Metabolism

  • Ferulic acid, an abundant constituent of plant cell walls, is metabolized through a process involving feruloyl-CoA. For instance, in Pseudomonas fluorescens, a gene encoding an enoyl-SCoA hydratase/lyase enzyme facilitates the conversion of feruloyl-SCoA to vanillin and acetyl-SCoA (Gasson et al., 1998).

Biotechnological Applications

  • Feruloyl-CoA synthetases (Fcs) are instrumental in biotechnological applications, particularly for converting lignin-derived ferulic acid into high-value chemicals. These enzymes catalyze the activation of ferulic acid via CoA-thioesterification, a critical step for the transformation of lignin-derived compounds (Sodré et al., 2019).

Plant Defense and Resistance

  • The formation of trans-caffeoyl-CoA from trans-4-coumaroyl-CoA by plant enzymes suggests a role in plant defense mechanisms. This process, which involves a pH-dependent activation, may contribute to rapid resistance responses in plants, including the formation of specific esters that strengthen cell walls (Kneusel et al., 1989).

Lignin Degradation and Valorization

  • The application of feruloyl-CoA hydratase/lyase in lignin degradation has been observed in bacteria like Sphingomonas paucimobilis SYK-6. This process is integral to the bioconversion of ferulic acid to vanillin, an important step in the breakdown of lignin-related compounds (Masai et al., 2002).

Role in Plant Growth and Development

  • In plants like soybeans, ferulic acid (as feruloyl CoA) is involved in lignification processes, impacting root growth and development. This process is mediated by enzymes such as cinnamyl alcohol dehydrogenase and peroxidase, indicating feruloyl CoA's role in the phenylpropanoid pathway (dos Santos et al., 2008).

properties

Product Name

trans-Feruloyl-CoA

Molecular Formula

C31H44N7O19P3S

Molecular Weight

943.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioate

InChI

InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+/t20-,24-,25-,26+,30-/m1/s1

InChI Key

GBXZVJQQDAJGSO-NBXNMEGSSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O

synonyms

feruloyl-CoA
feruloyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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